2-Amino-5-methylbenzene-1,4-disulfonic acid 2-Amino-5-methylbenzene-1,4-disulfonic acid
Brand Name: Vulcanchem
CAS No.: 26585-57-9
VCID: VC1967322
InChI: InChI=1S/C7H9NO6S2/c1-4-2-7(16(12,13)14)5(8)3-6(4)15(9,10)11/h2-3H,8H2,1H3,(H,9,10,11)(H,12,13,14)
SMILES: CC1=CC(=C(C=C1S(=O)(=O)O)N)S(=O)(=O)O
Molecular Formula: C7H9NO6S2
Molecular Weight: 267.3 g/mol

2-Amino-5-methylbenzene-1,4-disulfonic acid

CAS No.: 26585-57-9

Cat. No.: VC1967322

Molecular Formula: C7H9NO6S2

Molecular Weight: 267.3 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-methylbenzene-1,4-disulfonic acid - 26585-57-9

Specification

CAS No. 26585-57-9
Molecular Formula C7H9NO6S2
Molecular Weight 267.3 g/mol
IUPAC Name 2-amino-5-methylbenzene-1,4-disulfonic acid
Standard InChI InChI=1S/C7H9NO6S2/c1-4-2-7(16(12,13)14)5(8)3-6(4)15(9,10)11/h2-3H,8H2,1H3,(H,9,10,11)(H,12,13,14)
Standard InChI Key YYRVBCBZQPTVEO-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1S(=O)(=O)O)N)S(=O)(=O)O
Canonical SMILES CC1=CC(=C(C=C1S(=O)(=O)O)N)S(=O)(=O)O

Introduction

Chemical Identity and Structure

2-Amino-5-methylbenzene-1,4-disulfonic acid belongs to the class of aromatic sulfonic acids, featuring a benzene ring with four key substituents: an amino group at position 2, a methyl group at position 5, and two sulfonic acid groups at positions 1 and 4. This specific arrangement of functional groups creates a molecule with distinct chemical and physical properties that define its behavior in various applications.

Identification Parameters

The compound is precisely identified through multiple chemical identifiers that facilitate its accurate recognition in scientific and industrial contexts.

Table 1: Identification Parameters of 2-Amino-5-methylbenzene-1,4-disulfonic acid

ParameterValue
CAS Number26585-57-9
IUPAC Name2-amino-5-methylbenzene-1,4-disulfonic acid
Molecular FormulaC7H9NO6S2
Molecular Weight267.3 g/mol
InChIInChI=1S/C7H9NO6S2/c1-4-2-7(16(12,13)14)5(8)3-6(4)15(9,10)11/h2-3H,8H2,1H3,(H,9,10,11)(H,12,13,14)
InChI KeyYYRVBCBZQPTVEO-UHFFFAOYSA-N
SMILESCC1=CC(=C(C=C1S(=O)(=O)O)N)S(=O)(=O)O

The compound is also known by several synonyms in the chemical literature and industry, including 4-methylaniline-2,5-disulphonic acid, p-toluidine-2,5-disulfonic acid, and 4-toludine-2,5-disulfonic acid . These alternative names reflect different naming conventions and historical developments in chemical nomenclature.

Structural Features

The molecular structure of 2-Amino-5-methylbenzene-1,4-disulfonic acid exhibits several important features that determine its chemical behavior:

  • The benzene ring serves as the central aromatic core, providing stability and specific reaction patterns.

  • The amino group (–NH₂) at position 2 functions as an electron-donating group, activating the ring toward electrophilic substitution reactions.

  • The methyl group (–CH₃) at position 5 provides mild electron-donating properties through inductive effects.

  • Two sulfonic acid groups (–SO₃H) at positions 1 and 4 act as strong electron-withdrawing groups, conferring acidity and enhancing water solubility.

This combination of functional groups creates a unique electronic distribution within the molecule that determines its reactivity profile, solubility characteristics, and application potential in various fields of chemistry.

Physical and Chemical Properties

2-Amino-5-methylbenzene-1,4-disulfonic acid possesses distinctive physical and chemical properties that influence its behavior in various conditions and determine its applicability in different chemical processes.

Physical Properties

The physical properties of this compound are essential considerations for its handling, storage, and application in research and industrial settings.

Table 2: Physical Properties of 2-Amino-5-methylbenzene-1,4-disulfonic acid

PropertyValueSource
Physical StateSolid powder
AppearanceWhite to beige crystalline powder
OdorOdorless
Molecular Weight267.3 g/mol
SolubilitySoluble in water
pKa ValuesMultiple due to sulfonic groups
Density1.740±0.06 g/cm³ (Predicted)
Log Pow-0.67
Bioconcentration Factor (BCF)<4 dimensionless

The compound's high water solubility is a significant property that facilitates its use in aqueous reactions and applications where water compatibility is essential. This solubility is primarily due to the presence of the two sulfonic acid groups, which can ionize in water to form water-soluble salts .

Chemical Properties

The chemical properties of 2-Amino-5-methylbenzene-1,4-disulfonic acid are largely determined by the functional groups present in its structure:

These chemical properties collectively contribute to the compound's versatility in various chemical processes and applications, particularly in the fields of dye chemistry, pharmaceutical synthesis, and analytical methodologies.

Synthesis Methods

The production of 2-Amino-5-methylbenzene-1,4-disulfonic acid typically involves specialized synthetic procedures that ensure high purity and yield. Various approaches have been developed, with sulfonation of simpler precursors being the predominant method.

Primary Synthesis Route

The most common method for synthesizing 2-Amino-5-methylbenzene-1,4-disulfonic acid involves the sulfonation of 2-Amino-5-methylbenzenesulfonic acid. This process introduces a second sulfonic acid group to the aromatic ring through controlled reaction conditions.

The synthetic pathway can be represented as:

2-Amino-5-methylbenzenesulfonic acid + H₂SO₄ → 2-Amino-5-methylbenzene-1,4-disulfonic acid + H₂O

This reaction utilizes concentrated sulfuric acid as both the reagent and solvent, with careful temperature control to direct the sulfonation to the desired position on the aromatic ring. The electronic effects of the existing substituents (amino, methyl, and sulfonic acid groups) influence the regioselectivity of the reaction, favoring sulfonation at position 4.

Reaction Conditions and Parameters

The successful synthesis of 2-Amino-5-methylbenzene-1,4-disulfonic acid requires specific reaction conditions to achieve optimal yields and purity:

  • Temperature Control: The sulfonation reaction typically requires elevated temperatures, often above 100°C, to overcome activation energy barriers and promote complete conversion.

  • Acid Concentration: Concentrated sulfuric acid (>98%) is commonly employed as both the sulfonating agent and reaction medium.

  • Reaction Time: The duration of the reaction must be carefully monitored to ensure complete conversion while minimizing side reactions or decomposition of the product.

  • Isolation Procedures: Following the reaction, specialized isolation techniques are necessary to separate the desired product from reaction byproducts and unreacted starting materials. This may involve neutralization, precipitation, filtration, and recrystallization steps.

Alternative Synthesis Approaches

While direct sulfonation represents the primary synthetic route, alternative approaches may be employed for specific applications or scale considerations:

  • Sequential Functionalization: Building the molecule by introducing functional groups in a strategic sequence, potentially starting from simpler aromatic precursors.

  • Protective Group Strategies: Employing protecting groups to shield reactive functionalities (particularly the amino group) during specific synthetic steps, followed by deprotection.

  • Transition Metal-Catalyzed Methods: Advanced synthetic approaches utilizing transition metal catalysts to facilitate the introduction of specific functional groups under milder conditions.

These alternative methods may offer advantages in terms of selectivity, yield, or environmental impact, although they typically involve more complex procedures and potentially higher costs compared to direct sulfonation approaches.

Chemical Reactivity

The reactivity of 2-Amino-5-methylbenzene-1,4-disulfonic acid is governed by the interplay of its functional groups, each contributing distinct electronic and steric effects that influence its behavior in chemical reactions.

Electrophilic Aromatic Substitution

The aromatic ring of 2-Amino-5-methylbenzene-1,4-disulfonic acid undergoes electrophilic substitution reactions with characteristic regioselectivity determined by its substituents:

  • Directing Effects: The amino group strongly activates the ring and directs electrophiles to the ortho and para positions, while the methyl group provides mild activation with ortho/para directing properties. Conversely, the sulfonic acid groups deactivate the ring and direct predominantly to meta positions, creating a complex pattern of reactivity.

  • Nitration: When subjected to nitrating conditions (HNO₃/H₂SO₄), the compound undergoes nitration preferentially at positions influenced by the dominant directing effects of the amino group, typically yielding ortho-nitrated products relative to the amino position.

  • Halogenation: Reactions with halogenating agents (Br₂, Cl₂) proceed at positions determined by the balance of directing effects, with preference for sites activated by the electron-donating groups.

Reactions of the Amino Group

The amino functionality in 2-Amino-5-methylbenzene-1,4-disulfonic acid participates in numerous transformations that are fundamental to the compound's applications:

  • Diazotization: The amino group reacts with nitrous acid (generated from sodium nitrite and mineral acid) at low temperatures (0-5°C) to form diazonium salts. This transformation is crucial for the compound's application in dye synthesis, as the resulting diazonium salts can couple with various aromatic compounds to form azo dyes.

  • Acylation: The amino group undergoes acylation with acyl chlorides or anhydrides to form corresponding amides. These reactions often require basic conditions to neutralize the hydrogen chloride generated during the reaction.

  • Complexation: The amino group can function as a ligand in coordination chemistry, forming complexes with various metal ions through its nitrogen atom. This property is relevant to the compound's potential applications in analytical chemistry and metal extraction processes.

Reactions of the Sulfonic Acid Groups

The two sulfonic acid groups contribute significantly to the compound's chemical behavior:

  • Salt Formation: The sulfonic acid groups readily react with bases to form corresponding sulfonate salts. This reaction is particularly important for modifying the compound's solubility properties:

    RSO₃H + NaOH → RSO₃Na + H₂O

    The resulting salts typically exhibit enhanced water solubility and altered reactivity compared to the parent acid .

  • Esterification: Under specific conditions, the sulfonic acid groups can undergo esterification, although this reaction typically requires more forceful conditions than carboxylic acid esterification due to the strong electron-withdrawing nature of the sulfonic acid group.

  • Dehydration/Condensation: At elevated temperatures, sulfonic acid groups can participate in dehydration reactions, potentially forming sulfonic anhydrides or condensed structures with other functional groups.

These diverse reaction pathways collectively contribute to the versatility of 2-Amino-5-methylbenzene-1,4-disulfonic acid in various synthetic applications and industrial processes.

Applications in Scientific Research

2-Amino-5-methylbenzene-1,4-disulfonic acid serves as a valuable tool in scientific research, with applications spanning multiple disciplines due to its unique structural and chemical properties.

Chemical Synthesis Applications

The compound finds extensive use as an intermediate in the synthesis of various chemical entities with specific properties and functions:

  • Dye Chemistry: One of the primary applications of 2-Amino-5-methylbenzene-1,4-disulfonic acid is in the synthesis of azo dyes and other colorants. The amino group can undergo diazotization to form diazonium salts, which subsequently couple with various aromatic compounds to produce azo dyes with distinctive spectral properties. The presence of sulfonic acid groups in the resulting dyes enhances their water solubility, a critical parameter for applications in textile dyeing and other aqueous systems.

  • Pharmaceutical Intermediates: The compound serves as a building block in the synthesis of pharmaceutical agents, particularly those requiring specific aromatic substitution patterns. Its derivatives have been investigated for potential antimicrobial properties, suggesting applications in developing antibacterial compounds with novel mechanisms of action.

  • Specialty Chemicals: The unique combination of functional groups makes this compound valuable in the synthesis of specialty chemicals for various applications, including surfactants, chelating agents, and polymer additives. The sulfonic acid groups provide water solubility and potential metal-binding properties, while the amino group offers sites for further functionalization.

Analytical Chemistry Applications

In analytical chemistry, 2-Amino-5-methylbenzene-1,4-disulfonic acid serves multiple functions:

  • Chromatographic Applications: The compound has been utilized in high-performance liquid chromatography (HPLC) methods, both as an analyte of interest and potentially as a component in specialized stationary phases. Its distinctive UV absorption properties, attributable to its aromatic structure and substituents, facilitate detection and quantification in chromatographic systems.

  • Spectroscopic Probe: The aromatic system with multiple substituents exhibits characteristic spectroscopic properties (UV-visible absorption, fluorescence, infrared spectra) that can be exploited in spectroscopic investigations of various chemical and biochemical systems.

  • Biological Staining: Due to its structural features, the compound and its derivatives may serve as staining agents in microscopy, particularly for biological samples where specific staining patterns can provide valuable information about cellular structures and compositions.

Research Case Studies

Several research investigations have demonstrated the utility of 2-Amino-5-methylbenzene-1,4-disulfonic acid in specific applications:

  • Dye Development Study: Research has shown that this compound can be effectively used to synthesize azo dyes with enhanced colorfastness properties. The resulting dyes demonstrated improved stability under various environmental conditions, including exposure to light, washing, and chemical treatments. This finding highlights the compound's value in developing high-performance colorants for industrial applications.

  • Antimicrobial Investigations: Derivatives of 2-Amino-5-methylbenzene-1,4-disulfonic acid have been evaluated for antimicrobial activity against various bacterial strains. Preliminary results indicate potential efficacy against certain pathogenic bacteria, suggesting possible applications in developing novel antimicrobial agents. The structural features of the parent compound, particularly the amino group and sulfonic acid functionalities, appear to contribute to this biological activity through interactions with bacterial cell components.

These research findings underscore the compound's versatility and potential for further exploration in multiple scientific disciplines, from materials science to medicinal chemistry.

Industrial Applications

Beyond laboratory research, 2-Amino-5-methylbenzene-1,4-disulfonic acid has established significant roles in various industrial processes and commercial applications, leveraging its unique chemical properties and reactivity patterns.

Dye and Pigment Industry

The dye and pigment industry represents one of the most important industrial applications for this compound:

  • Textile Dyes: 2-Amino-5-methylbenzene-1,4-disulfonic acid serves as a crucial intermediate in the manufacture of azo dyes for textile applications. The resulting dyes offer advantages including vibrant colors, good fastness properties, and compatibility with various fiber types. The sulfonic acid groups in the final dye structures enhance water solubility and promote binding to textile fibers, particularly those containing amino groups such as wool and silk.

  • Pigment Production: The compound contributes to the synthesis of specialized pigments used in inks, paints, and coatings. These applications benefit from the compound's ability to form stable chromophoric systems with distinctive color properties and resistance to environmental degradation.

  • Colorimetric Indicators: Derivatives of this compound find application in industrial pH indicators and other colorimetric reagents where specific color changes signal chemical or physical changes in the environment. The acid-base properties of the sulfonic acid groups, combined with the chromophoric nature of the aromatic system, contribute to these applications .

Chemical Manufacturing

In chemical manufacturing processes, the compound plays several important roles:

  • Intermediate Synthesis: As a well-defined chemical intermediate, 2-Amino-5-methylbenzene-1,4-disulfonic acid participates in the production of various specialty chemicals, including surfactants, dispersants, and complexing agents. Its defined structure and reactivity profile make it valuable in multi-step synthetic processes where precise control of product properties is essential.

  • Process Chemicals: The compound and its derivatives may serve as process chemicals in various industrial operations, such as metal treatment, paper manufacturing, and textile processing. The sulfonic acid groups provide functionality for interactions with metal ions and other charged species in industrial processes .

  • Analytical Reagents: Commercial analytical kits and reagents may incorporate this compound or its derivatives for specific detection and quantification applications in industrial quality control and environmental monitoring.

Economic Significance

The commercial relevance of 2-Amino-5-methylbenzene-1,4-disulfonic acid is reflected in its market presence:

  • Market Availability: The compound is commercially available from multiple chemical suppliers at various purity grades and price points, indicating sustained industrial demand. Pricing typically ranges from $167-$370 per 250mg-1g, depending on purity and supplier, reflecting its specialized nature and production complexities .

  • Regulatory Status: The compound appears in chemical substance inventories including the EPA Chemicals under the Toxic Substances Control Act (TSCA) and the European Chemicals Agency (ECHA) substance information system, indicating its recognition in regulated industrial contexts.

These industrial applications demonstrate how the fundamental chemical properties of 2-Amino-5-methylbenzene-1,4-disulfonic acid translate into practical commercial utilities, supporting various manufacturing processes and consumer products.

Biological Activity and Toxicology

Understanding the biological interactions and toxicological profile of 2-Amino-5-methylbenzene-1,4-disulfonic acid is essential for its safe handling and potential applications in biologically relevant contexts.

Biological Interactions

The biological activity of 2-Amino-5-methylbenzene-1,4-disulfonic acid stems from its ability to interact with various biomolecules through multiple mechanisms:

  • Enzyme Interactions: The compound may interact with enzymatic systems through its functional groups, potentially inhibiting or modulating enzymatic activities relevant to cellular metabolism. The sulfonic acid groups can form ionic interactions with positively charged amino acid residues in enzyme active sites, while the amino group may participate in hydrogen bonding with enzyme components.

  • Cell Signaling Effects: Studies suggest potential effects on cell signaling pathways, possibly through interactions with membrane components or signaling proteins. These interactions could alter cellular responses to environmental stimuli and affect gene expression patterns.

  • Antimicrobial Mechanisms: Derivatives of this compound have demonstrated antimicrobial activity, suggesting mechanisms such as disruption of bacterial cell membranes, interference with bacterial cell wall synthesis, or inhibition of essential bacterial enzymes. The specific structural features responsible for these effects continue to be investigated.

Toxicological Profile

Safety assessments of 2-Amino-5-methylbenzene-1,4-disulfonic acid have provided important toxicological information:

Table 3: Toxicological Data of 2-Amino-5-methylbenzene-1,4-disulfonic acid and Related Compounds

ParameterValueSource
Acute Oral Toxicity (LD50, Rat)11,700-12,300 mg/kg
Acute Inhalation Toxicity (LC50, Rat)>13 mg/L (4h)
Skin Corrosion/IrritationCategory 1B (Causes severe skin burns)
Serious Eye Damage/IrritationCategory 1 (Causes serious eye damage)
Skin SensitizationMay cause allergic skin reaction (H317)
CarcinogenicityNo known carcinogenic properties

Comparison with Similar Compounds

Examining 2-Amino-5-methylbenzene-1,4-disulfonic acid in relation to structurally similar compounds provides valuable insights into structure-activity relationships and helps position this compound within its chemical family.

Structural Analogs

Several compounds share structural similarities with 2-Amino-5-methylbenzene-1,4-disulfonic acid, differing in the number, type, or position of substituents:

Table 4: Comparison of 2-Amino-5-methylbenzene-1,4-disulfonic acid with Related Compounds

CompoundCAS NumberStructural DifferencesKey Property Differences
2-Aminobenzenesulfonic acid (Orthanilic acid)88-21-1Single sulfonic acid group, no methyl groupLower water solubility, different electrophilic substitution pattern
2-Amino-5-methylbenzenesulfonic acid88-44-8Single sulfonic acid groupLower acidity, different solubility profile
2-Amino-4-chloro-5-methylbenzenesulfonic acid88-51-7Chloro group instead of one sulfonic acidDifferent electronic effects, potentially different biological activity
2-Amino-5-methoxybenzene-1,4-disulfonic acid27327-48-6Methoxy group instead of methylDifferent electronic effects, slightly higher molecular weight (283.3 g/mol)

Structure-Property Relationships

Analysis of these structural analogs reveals important structure-property relationships:

  • Effect of Sulfonic Acid Groups:

    • Compounds with two sulfonic acid groups (like 2-Amino-5-methylbenzene-1,4-disulfonic acid) generally exhibit higher water solubility and stronger acidity compared to their monosulfonic counterparts.

    • The positioning of sulfonic acid groups significantly affects the electronic distribution in the aromatic ring, influencing reactivity patterns in electrophilic substitution reactions .

  • Influence of Ring Substituents:

    • The replacement of the methyl group with other substituents (e.g., methoxy, chloro) alters the electronic properties of the aromatic system.

    • Electron-donating groups (methyl, methoxy) generally enhance nucleophilicity at specific ring positions, while electron-withdrawing groups (chloro) decrease electron density and modify reactivity patterns .

  • Impact on Biological Activity:

    • Subtle structural modifications can significantly affect biological properties such as antimicrobial activity, enzyme inhibition, or toxicological profile.

    • The 2-amino-5-methyl motif appears in multiple bioactive compounds, suggesting its potential importance in certain biological interactions .

Applications Comparison

Different structural analogs find applications in various fields based on their specific properties:

  • Dye Industry:

    • 2-Amino-5-methylbenzene-1,4-disulfonic acid serves as an intermediate for water-soluble dyes with specific color properties and fastness characteristics.

    • Monosulfonic analogs may be preferred for dyes requiring lower water solubility or different substantivity to specific fibers.

  • Analytical Applications:

    • Different analogs may be selected for specific analytical methods based on their spectroscopic properties, solubility in particular solvents, or interactions with analytes of interest.

  • Pharmaceutical Development:

    • Structure-activity relationships among these analogs inform the design of potential pharmaceutical agents, with different substituents modifying parameters such as binding affinity, metabolic stability, and toxicity profile .

This comparative analysis highlights how relatively subtle structural modifications can significantly influence chemical, physical, and biological properties, underscoring the importance of precise structural control in the development of chemical compounds for specific applications.

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